molecular formula C40H49FN2O5 B583179 Atorvastatin 3-Isopropyl Ether tert-Butyl Ester CAS No. 1797009-04-1

Atorvastatin 3-Isopropyl Ether tert-Butyl Ester

Cat. No. B583179
M. Wt: 656.839
InChI Key: IMQWAKSVBWXUSX-CZNDPXEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atorvastatin 3-Isopropyl Ether tert-Butyl Ester is a synthetic statin . It inhibits the enzyme HMG-CoA reductase and blocks the production of cholesterol in the liver . This drug is administered orally, as a tablet or capsule, or in liquid form as a suspension .


Synthesis Analysis

The synthetic procedures of atorvastatin include Paal-Knorr synthesis and several new synthetic strategies . It also outlines chemical and chemo-enzymatic methods for synthesizing optically active side chain of atorvastatin . Atorvastatin tert-butyl ester may be found in polymorphic forms (including dihydropyridine, dihydrospirocyclopentane, and dihydrobenzoquinoline). These forms are inactive, but can be activated by exposure to light or heat .


Molecular Structure Analysis

The molecular formula of Atorvastatin 3-Isopropyl Ether tert-Butyl Ester is C40H49FN2O5. The molecular weight is 656.839.


Chemical Reactions Analysis

Atorvastatin tert-butyl ester may be found in polymorphic forms (including dihydropyridine, dihydrospirocyclopentane, and dihydrobenzoquinoline). These forms are inactive, but can be activated by exposure to light or heat. These reactions produce an acidic compound that can react with other compounds to form new compounds .


Physical And Chemical Properties Analysis

The drug has a bitter taste and evaporation may occur if it comes into contact with skin or clothes .

properties

IUPAC Name

tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-propan-2-yloxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49FN2O5/c1-26(2)37-36(39(46)42-31-16-12-9-13-17-31)35(28-14-10-8-11-15-28)38(29-18-20-30(41)21-19-29)43(37)23-22-32(44)24-33(47-27(3)4)25-34(45)48-40(5,6)7/h8-21,26-27,32-33,44H,22-25H2,1-7H3,(H,42,46)/t32-,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQWAKSVBWXUSX-CZNDPXEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)OC(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC(C)(C)C)OC(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H49FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atorvastatin 3-Isopropyl Ether tert-Butyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.